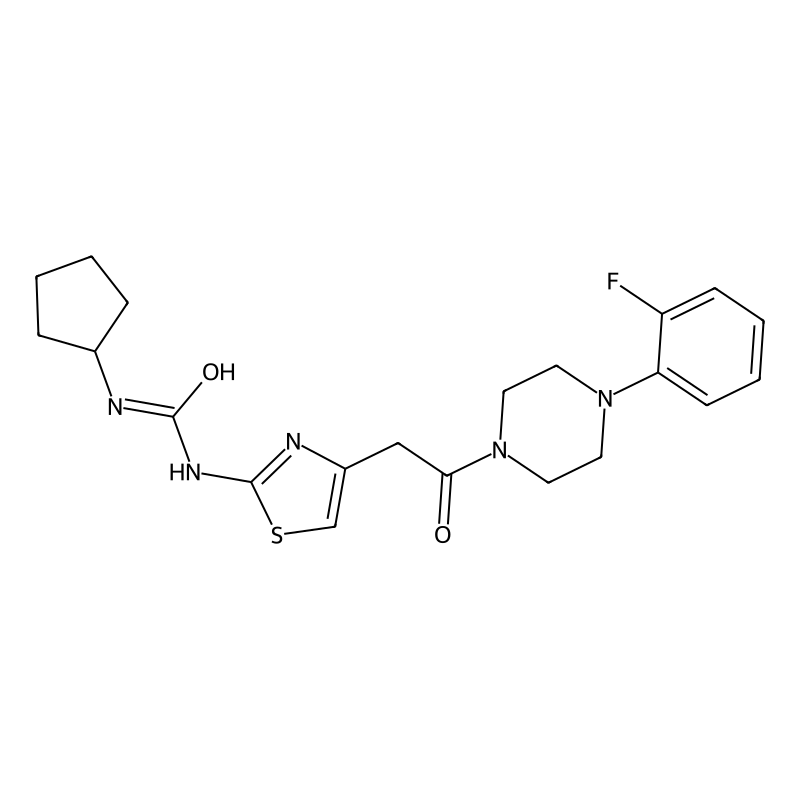

1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea is a complex organic compound featuring a urea functional group, which is linked to a thiazole ring and a piperazine moiety. The structure includes a cyclopentyl group and a fluorophenyl substituent, contributing to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

- Nucleophilic substitutions: The piperazine nitrogen can act as a nucleophile, allowing for further functionalization.

- Hydrolysis: The urea bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carbonyl compounds.

- Condensation reactions: The presence of the thiazole ring allows for potential condensation reactions with aldehydes or ketones.

These reactions are essential for modifying the compound to enhance its biological activity or for synthesizing related compounds.

Research indicates that compounds similar to 1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea exhibit various biological activities, including:

- Antithrombotic effects: The compound may inhibit thrombus formation, making it a candidate for treating thrombosis-related conditions .

- Antidepressant properties: Piperazine derivatives are known to influence serotonin receptors, suggesting potential use in treating depression .

- Anticancer activity: Some studies have shown that thiazole-containing compounds can exhibit cytotoxic effects against cancer cell lines .

The synthesis of 1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea typically involves several steps:

- Formation of the thiazole ring: This can be achieved through condensation reactions involving appropriate precursors such as α-halo ketones and thiourea.

- Synthesis of the piperazine derivative: The piperazine ring can be synthesized via nucleophilic substitution reactions involving 4-fluorophenyl derivatives.

- Urea formation: The final step involves the reaction of the thiazole and piperazine derivatives with cyclopentyl isocyanate to form the urea linkage.

These steps may require optimization to improve yield and purity.

The potential applications of 1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea include:

- Pharmaceutical development: As a candidate for new therapeutic agents targeting thrombotic disorders or mental health conditions.

- Research tools: For studying the mechanisms of action of piperazine and thiazole derivatives in biological systems.

Interaction studies are crucial for understanding how 1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea interacts with biological targets. Key areas of investigation include:

- Receptor binding assays: To assess affinity and selectivity towards serotonin or other neurotransmitter receptors.

- Enzyme inhibition studies: Evaluating its potential as an inhibitor of enzymes involved in thrombus formation or cancer progression.

These studies help elucidate the compound's mechanism of action and therapeutic potential.

Several compounds share structural features with 1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 1-(4-chlorophenyl)-3-(piperazin-1-yl)urea | Chlorophenyl and piperazine | Antidepressant | Lacks thiazole ring |

| 1-cyclopropyl-3-(thiazol-2-yloxy)urea | Cyclopropyl and thiazole | Anticancer | Different cyclic structure |

| 4-(fluorophenyl)-piperazine derivatives | Fluorophenyl substituent | Antidepressant | Varies in piperazine substitution |

These comparisons highlight the unique combination of a cyclopentane structure, fluorinated phenyl group, and thiazole moiety in 1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea, which may contribute to its distinct pharmacological profile.